molecular formula C9H6N2S B15335841 2-Methyl-5-cyanophenyl Isothiocyanate

2-Methyl-5-cyanophenyl Isothiocyanate

Cat. No.: B15335841
M. Wt: 174.22 g/mol
InChI Key: WBFIDVSCSIAJJU-UHFFFAOYSA-N
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Description

2-Methyl-5-cyanophenyl Isothiocyanate is an organic compound belonging to the isothiocyanate family. Isothiocyanates are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound is characterized by the presence of a methyl group at the second position and a cyano group at the fifth position on the phenyl ring, along with an isothiocyanate functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-5-cyanophenyl Isothiocyanate typically involves the reaction of 2-Methyl-5-cyanophenylamine with thiophosgene or its derivatives. The reaction is carried out under controlled conditions to ensure the formation of the isothiocyanate group. Another method involves the use of carbon disulfide and a base to form a dithiocarbamate intermediate, which is then desulfurized to yield the isothiocyanate .

Industrial Production Methods: Industrial production of isothiocyanates often employs safer and more sustainable methods. One such method involves the use of elemental sulfur and catalytic amounts of amine bases, such as DBU, under moderate heating conditions. This method is optimized for sustainability and high yield .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-5-cyanophenyl Isothiocyanate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Methyl-5-cyanophenyl Isothiocyanate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of various organic compounds, including thioureas and heterocycles.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly for its anticancer and anti-inflammatory effects.

    Industry: Used in the production of agrochemicals and as a reagent in biochemical assays

Mechanism of Action

The mechanism of action of 2-Methyl-5-cyanophenyl Isothiocyanate involves its interaction with biological molecules. The isothiocyanate group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity underlies its biological activities, including enzyme inhibition and modulation of signaling pathways .

Comparison with Similar Compounds

Uniqueness: 2-Methyl-5-cyanophenyl Isothiocyanate is unique due to the presence of both the methyl and cyano groups, which enhance its reactivity and specificity in biological applications. These functional groups contribute to its distinct chemical and biological properties, making it a valuable compound in various fields of research .

Properties

Molecular Formula

C9H6N2S

Molecular Weight

174.22 g/mol

IUPAC Name

3-isothiocyanato-4-methylbenzonitrile

InChI

InChI=1S/C9H6N2S/c1-7-2-3-8(5-10)4-9(7)11-6-12/h2-4H,1H3

InChI Key

WBFIDVSCSIAJJU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C#N)N=C=S

Origin of Product

United States

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